![molecular formula C19H19ClN10O4S2 B077759 6-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide; 6-phenylpteridine-2,4,7-triamine CAS No. 14124-50-6](/img/structure/B77759.png)

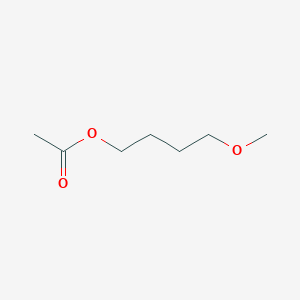

6-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide; 6-phenylpteridine-2,4,7-triamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

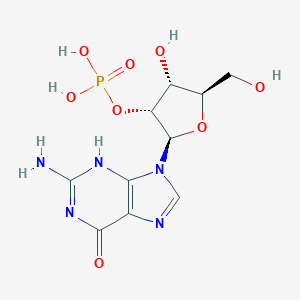

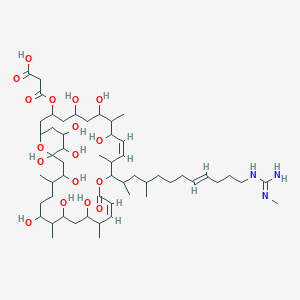

6-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide; 6-phenylpteridine-2,4,7-triamine is a fixed-dose combination medication used primarily to treat high blood pressure and edema (swelling). This combination is particularly beneficial for patients who develop low blood potassium (hypokalemia) when treated with hydrochlorothiazide alone . Triamterene is a potassium-sparing diuretic, while hydrochlorothiazide is a thiazide diuretic. Together, they help reduce the amount of water in the body by increasing urine flow, which helps lower blood pressure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

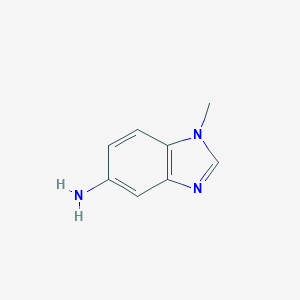

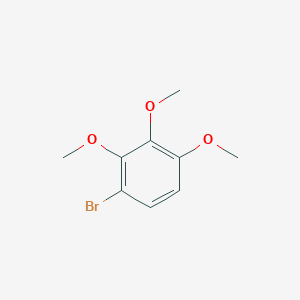

Triamterene: Triamterene is a pteridine derivative (2,4,7-triamino-6-phenylpteridine). It is synthesized through a series of chemical reactions involving the formation of the pteridine ring system.

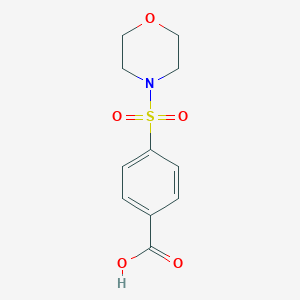

Hydrochlorothiazide: Hydrochlorothiazide is a benzothiadiazine derivative (6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide-7-sulfonamide). It is synthesized through a series of reactions that involve the formation of the benzothiadiazine ring system.

Industrial Production Methods

The industrial production of triamterene and hydrochlorothiazide involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents, catalysts, and purification techniques such as crystallization and filtration .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Triamterene can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.

Reduction: Hydrochlorothiazide can undergo reduction reactions, although this is less common.

Substitution: Both compounds can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions

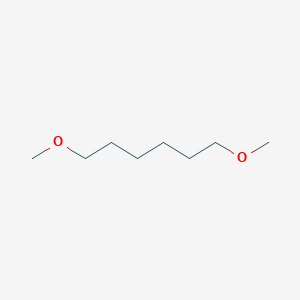

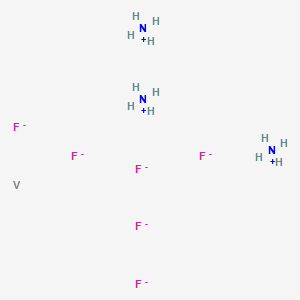

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, water.

Catalysts: Palladium on carbon, platinum.

Major Products

Triamterene: Hydroxylated metabolites.

Hydrochlorothiazide: Reduced or substituted derivatives.

Wissenschaftliche Forschungsanwendungen

6-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide; 6-phenylpteridine-2,4,7-triamine have several scientific research applications:

Wirkmechanismus

Triamterene works by blocking the epithelial sodium channel (ENaC) in the distal part of the nephron in the kidneys, reducing sodium reabsorption and increasing potassium retention . Hydrochlorothiazide inhibits sodium reabsorption in the distal tubules, leading to increased excretion of sodium, water, potassium, and hydrogen ions . Together, these actions help lower blood pressure and reduce fluid retention .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Amiloride: Another potassium-sparing diuretic that works similarly to triamterene by blocking ENaC.

Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to hydrochlorothiazide.

Furosemide: A loop diuretic that acts on the ascending limb of the loop of Henle, leading to significant diuresis.

Uniqueness

6-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide; 6-phenylpteridine-2,4,7-triamine combination is unique due to its dual action of potassium-sparing and thiazide diuretic effects. This combination helps maintain potassium balance while effectively reducing blood pressure and fluid retention .

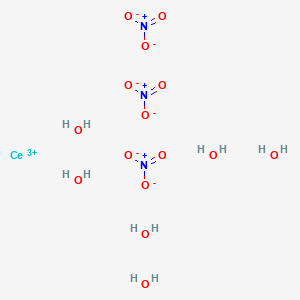

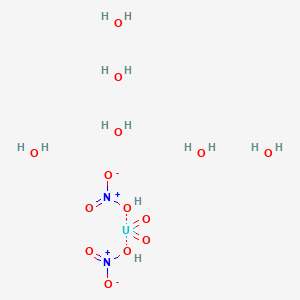

Eigenschaften

CAS-Nummer |

14124-50-6 |

|---|---|

Molekularformel |

C19H19ClN10O4S2 |

Molekulargewicht |

551 g/mol |

IUPAC-Name |

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;6-phenylpteridine-2,4,7-triamine |

InChI |

InChI=1S/C12H11N7.C7H8ClN3O4S2/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-5H,(H6,13,14,15,17,18,19);1-2,10-11H,3H2,(H2,9,12,13) |

InChI-Schlüssel |

XZRKEDHJXXLVSK-UHFFFAOYSA-N |

SMILES |

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |

Kanonische SMILES |

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |

Key on ui other cas no. |

14124-50-6 |

Synonyme |

Dyazide hydrochlorathiazide-triamterene hydrochlorothiazide-triamterene Maxzide Slimin Triampur Triampur (combination) Triampur compositum |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.